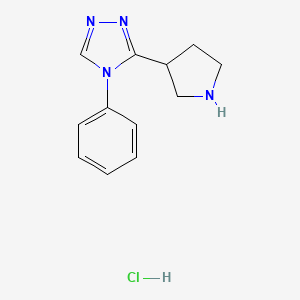

4-phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride

説明

4-Phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is a triazole derivative featuring a phenyl group at position 4 and a pyrrolidin-3-yl substituent at position 3 of the triazole ring. While direct pharmacological data are unavailable, its structural features align with triazole derivatives known for anticonvulsant, antimicrobial, and corrosion inhibition activities.

特性

IUPAC Name |

4-phenyl-3-pyrrolidin-3-yl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.ClH/c1-2-4-11(5-3-1)16-9-14-15-12(16)10-6-7-13-8-10;/h1-5,9-10,13H,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIWHELBPCQZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NN=CN2C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the triazole intermediate.

Phenyl Group Addition: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The phenyl and pyrrolidine groups can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides under basic conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Dihydrotriazole derivatives.

Substitution: Halogenated or alkylated derivatives of the original compound.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit potent antimicrobial properties. The presence of the triazole ring in 4-phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride suggests potential efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them valuable in treating infections caused by resistant strains .

Antifungal Properties

The compound's structure allows it to act as an antifungal agent. Specific derivatives have demonstrated effectiveness against Candida species and other fungi, often outperforming traditional antifungal medications like fluconazole . The mechanism typically involves disrupting fungal cell wall synthesis or function.

Anti-inflammatory Effects

Compounds with a triazole core are known for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide production, providing therapeutic benefits in inflammatory diseases .

Anticancer Potential

There is growing evidence supporting the anticancer properties of triazole derivatives. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Herbicidal Activity

Triazole compounds are also explored for their herbicidal properties. They can inhibit the growth of unwanted plants by interfering with their metabolic processes. This application is particularly relevant in the development of environmentally friendly herbicides that target specific weed species without harming crops .

Insecticidal Properties

Similar to their herbicidal effects, triazoles have been found to possess insecticidal activity. They can disrupt the physiological processes of pests, making them effective components in pest management strategies .

Several studies have documented the efficacy of triazole compounds similar to 4-phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride:

- Antimicrobial Efficacy : A study evaluated various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .

- Fungal Resistance : Research on antifungal activity highlighted that certain derivatives showed lower Minimum Inhibitory Concentration (MIC) values against Candida albicans, indicating their potential as effective treatments for fungal infections .

- Anti-inflammatory Mechanisms : A detailed investigation into the anti-inflammatory effects revealed that these compounds significantly reduced levels of inflammatory markers in vitro, suggesting their utility in treating chronic inflammatory diseases .

作用機序

The mechanism of action of 4-phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The phenyl and pyrrolidine groups may enhance binding affinity and selectivity towards these targets.

類似化合物との比較

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs vary in substituents at positions 3, 4, and 5 of the triazole ring, influencing physicochemical and biological properties.

Table 1: Structural and Molecular Properties of Selected Triazole Derivatives

Key Observations :

Pharmacological and Functional Comparisons

Anticonvulsant Activity

- 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole demonstrated potent anticonvulsant activity (ED₅₀=1.4 mg/Kg), comparable to diazepam (ED₅₀=1.2 mg/Kg). The chloro-fluorophenoxy substituent likely enhances CNS penetration and receptor affinity .

Antimicrobial Activity

- Isoniazid-based 1,2,4-triazole derivatives (e.g., 4-[(substituted phenyl)-methylene]-amino-5-(pyridine-4-yl)-4H-1,2,4-triazol-3-thiol) showed antimicrobial activity via molecular docking and ADME studies. The thiol group and pyridyl substituents are critical for binding .

- Target Compound : The lack of a thiol group may limit antimicrobial efficacy, but the pyrrolidine’s basicity could enhance interactions with bacterial targets.

Corrosion Inhibition

- 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole achieved 97% corrosion inhibition in hydrochloric acid, attributed to the synergistic effects of the phenyl, amino, and mercapto groups adsorbing onto metal surfaces .

Research Findings and Implications

- Substituent Impact : Electron-donating groups (e.g., pyrrolidine) enhance solubility, while bulky aryl groups (e.g., phenyl) improve binding affinity but may reduce bioavailability .

- Multifunctionality : Triazole derivatives exhibit diverse applications (anticonvulsant, antimicrobial, corrosion inhibition) depending on substituents, highlighting their versatility .

- Further studies could explore its pharmacokinetics and toxicity profile.

生物活性

4-Phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is with a molecular weight of 255.74 g/mol. The compound features a triazole ring fused with a phenyl group and a pyrrolidine moiety, which contributes to its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the triazole structure exhibit significant activity against various bacterial strains. For instance, studies show that 1,2,4-triazoles inhibit ergosterol biosynthesis in fungi, leading to compromised cell wall integrity and growth inhibition .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole HCl | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Anticancer Activity

Triazole derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Recent studies demonstrate that compounds similar to 4-phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the disruption of cellular signaling pathways that promote cell survival .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole HCl | MCF-7 | 15 |

| A549 | 12 |

The biological activity of 4-phenyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Triazoles act as inhibitors of key enzymes involved in fungal sterol biosynthesis and cancer cell proliferation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial function .

- Antioxidant Activity : Some studies suggest that triazoles may exhibit antioxidant properties that contribute to their cytoprotective effects against oxidative stress in normal cells .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Case Study on Antifungal Efficacy : A clinical trial demonstrated that a related triazole compound significantly reduced fungal infections in immunocompromised patients compared to standard antifungal therapies .

- Case Study on Cancer Treatment : In vitro studies showed that treatment with triazole derivatives resulted in reduced tumor growth in xenograft models of breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。